3-Chloro-6-ethoxyquinolin-4-amine
Description
3-Chloro-6-ethoxyquinolin-4-amine is a quinoline derivative characterized by a chloro group at position 3, an ethoxy group at position 6, and an amine group at position 4 of the quinoline ring. The structural features of this compound—specifically the electron-withdrawing chloro group and the ethoxy substituent—may influence its electronic properties, solubility, and binding affinity to biological targets.
Properties
CAS No. |
1208677-22-8 |
|---|---|
Molecular Formula |
C11H11ClN2O |
Molecular Weight |
222.672 |
IUPAC Name |
3-chloro-6-ethoxyquinolin-4-amine |
InChI |
InChI=1S/C11H11ClN2O/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3,(H2,13,14) |
InChI Key |
GAFASMVMYPZFMF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)Cl)N |
Synonyms |
4-Amino-3-chloro-6-ethoxyquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position Variations
- 6-Chloroquinolin-4-amine hydrochloride (): This compound has a chloro group at position 6 instead of position 3. The positional isomerism significantly alters electronic properties, as the chloro group’s electron-withdrawing effect at position 6 may reduce aromatic π-electron density compared to position 4. Such differences can impact reactivity and interactions with biological targets .
- Similarity scores (0.97 vs. 1.00 for positional isomers) highlight minor but critical structural divergences .
Functional Group Variations
- NQ15 (6-(Benzyloxy)-N-(4-ethoxyphenyl)-7-methoxy-3-nitroquinolin-4-amine) (): Features a nitro group at position 3 instead of chloro. The nitro group’s strong electron-withdrawing nature may enhance electrophilic reactivity but reduce metabolic stability compared to chloro. NQ15 was synthesized in 94% yield, suggesting robust synthetic accessibility for nitro-substituted analogs .
- N-(3-chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine (): Incorporates a trifluoromethyl group at position 6. The CF₃ group increases lipophilicity and metabolic resistance, which could enhance bioavailability compared to ethoxy-substituted analogs .
Ring System Variations
- Quinazoline analogs (): Compounds like (3-chloro-4-fluoro-phenyl)-[7-(3-morpholin-4-yl-propoxy)-6-nitro-quinazolin-4-yl]-amine replace the quinoline ring with a quinazoline system.
Data Tables
Research Findings
- Synthetic Efficiency : NQ15 () and antimalarial derivatives () achieved high yields (94%) and purity (97%), underscoring optimized synthetic protocols .
- Biological Relevance : Piperazine-containing analogs () demonstrate that bulky substituents at position 4 improve antimalarial efficacy, likely due to enhanced target binding .
- Structural Insights: Substituent position (e.g., Cl at 3 vs. 6) and electronic properties (e.g., NO₂ vs. Cl) critically influence pharmacological profiles and stability .
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